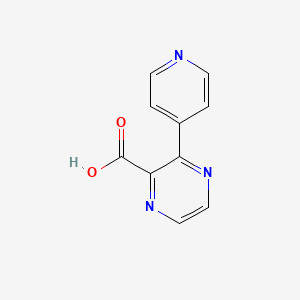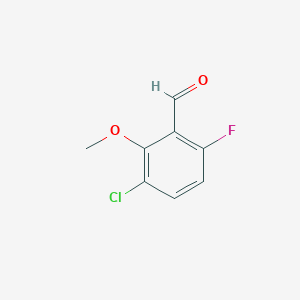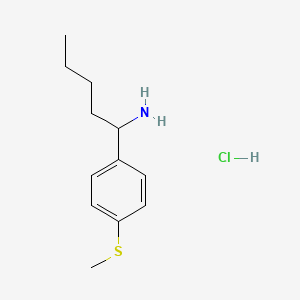
1,2,2-三氟环己烷甲酸
描述
科学研究应用
路易斯酸催化
市售路易斯酸催化剂三氟甲磺酸钬在酸酐与醇的酰化反应和羧酸与醇的酯化反应中表现出有效性。该催化剂对ω-羟基羧酸的大环内酯化尤其有益,展示了其在有机合成中的多功能性 (Ishihara、Kubota、Kurihara 和 Yamamoto,1996 年)。
超酸性介质中的烷基化
超酸性三氟甲磺酸催化苯与各种环状醚的烷基化,形成苯基取代化合物。该反应展示了环状醚的反应性和它们在合成复杂有机结构中的效用 (Molnár、Ledneczki、Bucsi 和 Bartók,2003 年)。
均烯基磺酰胺的环化
三氟甲磺酸(三氟酸)诱导均烯基磺酰胺的 5-内环化,从而有效形成多环体系。该方法突出了创建复杂分子结构的潜力 (Haskins 和 Knight,2002 年)。
羟基羰基化合物的选择性还原
三乙基或三异丙基硼烷/三氟甲磺酸用于选择性还原羟基取代的羧酸、酮和醛,生成相应的羰基化合物。该方法因其特异性和效率而具有重要意义 (Olah 和 Wu,1991 年)。
药物发现的构筑基元
1-氨基-4,4-二氟环己烷甲酸被设计为药理学相关 1-氨基环己烷甲酸的氟代类似物,显示出作为药物发现中构筑基元的希望。其合成和潜在应用已得到探索 (Mykhailiuk 等人,2013 年)。
安全和危害
生化分析
Biochemical Properties
1,2,2-Trifluorocyclohexanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. The nature of these interactions often involves the binding of 1,2,2-Trifluorocyclohexanecarboxylic acid to the active sites of enzymes, leading to changes in their conformation and activity. This compound’s unique structure, particularly the presence of fluorine atoms, contributes to its ability to form strong hydrogen bonds and electrostatic interactions with biomolecules .
Cellular Effects
1,2,2-Trifluorocyclohexanecarboxylic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, 1,2,2-Trifluorocyclohexanecarboxylic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of 1,2,2-Trifluorocyclohexanecarboxylic acid involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding often involves the formation of hydrogen bonds and electrostatic interactions between the fluorine atoms of the compound and the amino acid residues of the enzyme. Additionally, 1,2,2-Trifluorocyclohexanecarboxylic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,2-Trifluorocyclohexanecarboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2,2-Trifluorocyclohexanecarboxylic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in the compound’s activity and its effects on cellular processes. Long-term studies in vitro and in vivo have provided insights into the temporal effects of 1,2,2-Trifluorocyclohexanecarboxylic acid, highlighting its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of 1,2,2-Trifluorocyclohexanecarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Additionally, high doses of 1,2,2-Trifluorocyclohexanecarboxylic acid can result in toxic effects, including damage to tissues and organs. These findings underscore the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
1,2,2-Trifluorocyclohexanecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in glycolysis, fatty acid metabolism, or other metabolic processes. These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Understanding the metabolic pathways involving 1,2,2-Trifluorocyclohexanecarboxylic acid is crucial for elucidating its biochemical roles and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1,2,2-Trifluorocyclohexanecarboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, such as active transport or facilitated diffusion. Once inside the cells, 1,2,2-Trifluorocyclohexanecarboxylic acid can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s distribution within different cellular compartments and tissues, thereby modulating its biological activity .
Subcellular Localization
The subcellular localization of 1,2,2-Trifluorocyclohexanecarboxylic acid is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, 1,2,2-Trifluorocyclohexanecarboxylic acid may be directed to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of 1,2,2-Trifluorocyclohexanecarboxylic acid is essential for elucidating its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
1,2,2-trifluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-6(5(11)12)3-1-2-4-7(6,9)10/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQSOQHJWRRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)(C(=O)O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
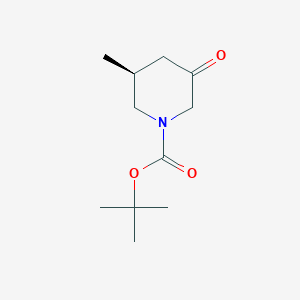


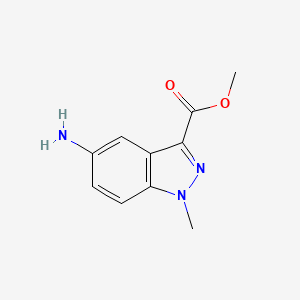
![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)

